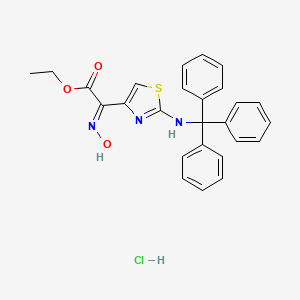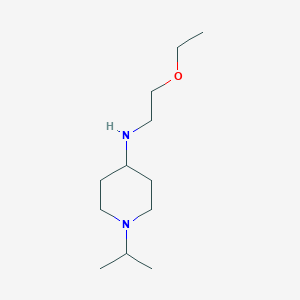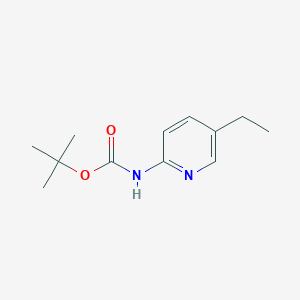![molecular formula C12H19NO4 B13010843 (1S,6S,7S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 1303890-60-9](/img/structure/B13010843.png)
(1S,6S,7S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6S,7S)-2-(TERT-BUTOXYCARBONYL)-2-AZABICYCLO[4.1.0]HEPTANE-7-CARBOXYLIC ACID is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its structural complexity and the presence of a nitrogen atom within the bicyclic framework, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S,7S)-2-(TERT-BUTOXYCARBONYL)-2-AZABICYCLO[4.1.0]HEPTANE-7-CARBOXYLIC ACID typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cycloaddition reaction involving a suitable diene and dienophile under controlled conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).
Carboxylation: The carboxylic acid functionality is introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like NaOH or KOH.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,6S,7S)-2-(TERT-BUTOXYCARBONYL)-2-AZABICYCLO[4.1.0]HEPTANE-7-CARBOXYLIC ACID is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its bicyclic structure provides a rigid framework that can mimic natural substrates.
Medicine
In medicinal chemistry, the compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a valuable scaffold for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.
Mecanismo De Acción
The mechanism of action of (1S,6S,7S)-2-(TERT-BUTOXYCARBONYL)-2-AZABICYCLO[4.1.0]HEPTANE-7-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites. The bicyclic structure enhances binding affinity and specificity, facilitating interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,6S,7R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
- (1S,3S,6R)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid
Uniqueness
Compared to similar compounds, (1S,6S,7S)-2-(TERT-BUTOXYCARBONYL)-2-AZABICYCLO[4.1.0]HEPTANE-7-CARBOXYLIC ACID stands out due to its specific stereochemistry and the presence of the Boc group. This unique combination enhances its stability and reactivity, making it a versatile intermediate in various chemical and pharmaceutical applications.
Propiedades
Número CAS |
1303890-60-9 |
|---|---|
Fórmula molecular |
C12H19NO4 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
(1S,6S,7S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-4-5-7-8(9(7)13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1 |
Clave InChI |
GUOCNDJUQRXVIX-CIUDSAMLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H]2[C@H]1[C@H]2C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2C1C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol](/img/structure/B13010767.png)
![9-Oxospiro[5.5]undecane-3-carboxylicacid](/img/structure/B13010775.png)
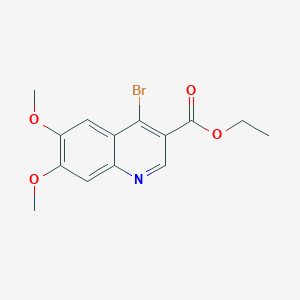
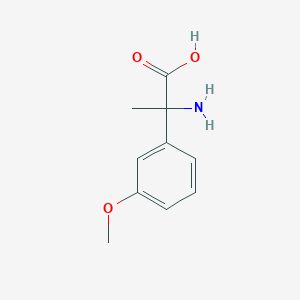
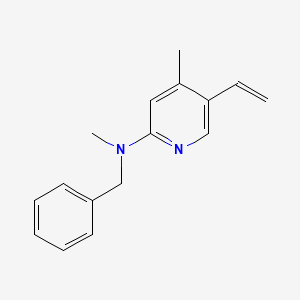
![Bicyclo[3.3.1]nonane-2,6-diamine](/img/structure/B13010815.png)
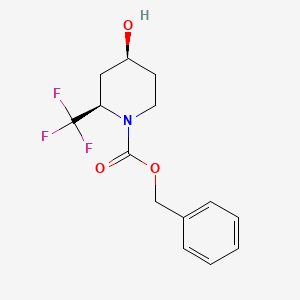
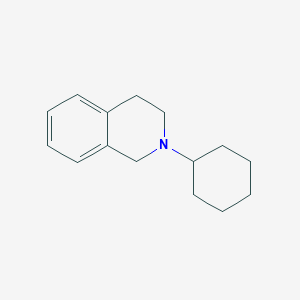
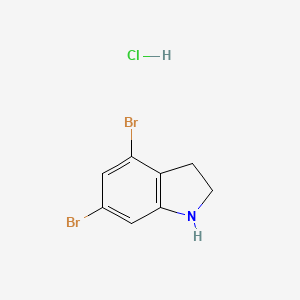
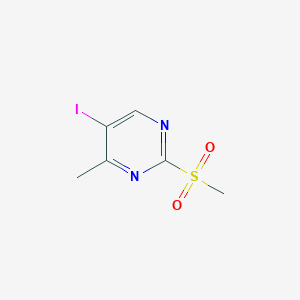
![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)
